molecular formula C7H5N3O2 B3427654 1H-Benzotriazole-5-carboxylic acid CAS No. 60932-58-3

1H-Benzotriazole-5-carboxylic acid

Cat. No. B3427654
CAS RN: 60932-58-3
M. Wt: 163.13 g/mol
InChI Key: GUOVBFFLXKJFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzotriazole-5-carboxylic acid is a compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.13 g/mol . It is also known by other names such as Benzotriazole-5-carboxylic acid and 1H-Benzo[d][1,2,3]triazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of 1H-Benzotriazole-5-carboxylic acid involves the use of carboxytriazole, 4-dimethylaminopyridine, dimethylformamide, and tert-butyl methyl ether . The reaction is carried out at room temperature and stirred for 24 hours at 50°C .


Molecular Structure Analysis

The IUPAC name of 1H-Benzotriazole-5-carboxylic acid is 2H-benzotriazole-5-carboxylic acid . The InChI string is InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) . The Canonical SMILES is C1=CC2=NNN=C2C=C1C(=O)O .


Chemical Reactions Analysis

1H-Benzotriazole-5-carboxylic acid can react with Co²⁺ to form insoluble networked nanoparticles on the Co surface . This reaction is part of the passivation mechanism of azole inhibitors .


Physical And Chemical Properties Analysis

1H-Benzotriazole-5-carboxylic acid is an earthy yellow powder . It has a density of 1.6±0.1 g/cm³, a boiling point of 546.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

Corrosion Inhibition Applications 1H-Benzotriazole-5-carboxylic acid derivatives, such as 1,2,3-Benzotriazole (BTA), have been extensively studied for their corrosion inhibitory effects on metals, especially iron, steel, and copper alloys. BTA and its derivatives are known to adsorb onto metal surfaces from aqueous solutions, forming protective layers that significantly reduce corrosion rates across a wide pH range. These compounds have been applied in anticorrosion coatings and treatments, demonstrating effectiveness in various corrosive environments. The research highlights the potential of BTA derivatives in creating more efficient and environmentally friendly corrosion inhibitors, particularly through the development of nanocontainers that enhance the protective properties of coatings (Kuznetsov, 2020).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

1H-Benzotriazole-5-carboxylic acid has been used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . It also shows potential in the field of industrial protein purification .

properties

IUPAC Name

2H-benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOVBFFLXKJFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881049
Record name 1H-Benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzotriazole-5-carboxylic acid

CAS RN

23814-12-2, 60932-58-3
Record name 1H-Benzotriazole-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023814122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060932583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazolecarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-benzotriazolecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Benzotriazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Benzotriazole-5-carboxylic acid
Reactant of Route 2
1H-Benzotriazole-5-carboxylic acid
Reactant of Route 3
1H-Benzotriazole-5-carboxylic acid
Reactant of Route 4
1H-Benzotriazole-5-carboxylic acid
Reactant of Route 5
1H-Benzotriazole-5-carboxylic acid
Reactant of Route 6
1H-Benzotriazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.